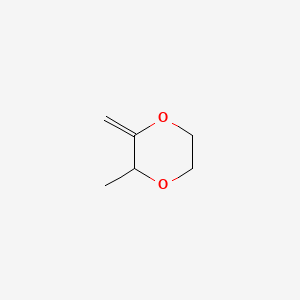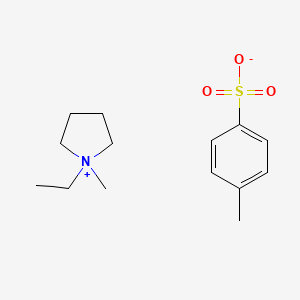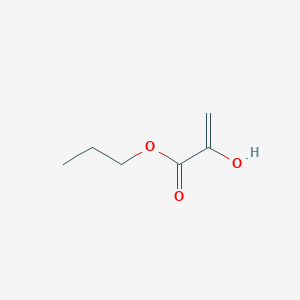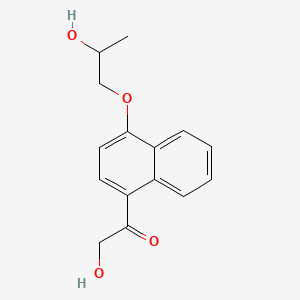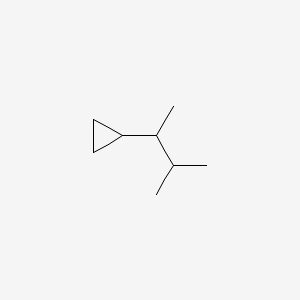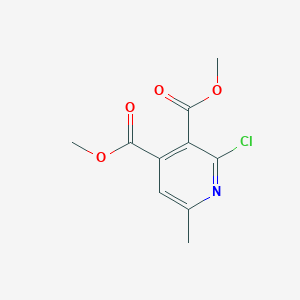
Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H10ClNO4 and a molecular weight of 243.64 g/mol. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
准备方法
The synthesis of Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate typically involves the esterification of 2-chloro-6-methylpyridine-3,4-dicarboxylic acid. The reaction conditions often include the use of methanol and a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Dimethyl2-chloro-6-methylpyridine-3,4-dicarboxylate can be compared with other similar compounds, such as:
Pyrimidine-4,6-dicarboxylate: Known for its use in the design of metal-organic frameworks.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a variety of applications in different fields.
属性
分子式 |
C10H10ClNO4 |
|---|---|
分子量 |
243.64 g/mol |
IUPAC 名称 |
dimethyl 2-chloro-6-methylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-5-4-6(9(13)15-2)7(8(11)12-5)10(14)16-3/h4H,1-3H3 |
InChI 键 |
AFVDFGUHWZSLMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)Cl)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
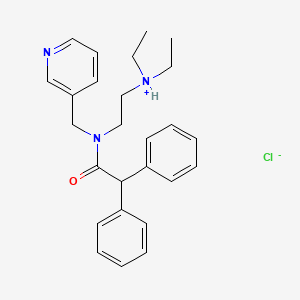
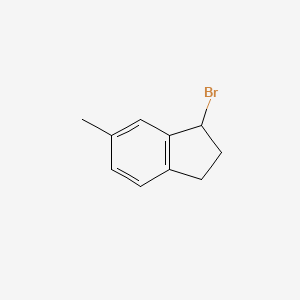

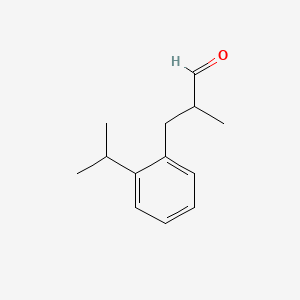

![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)


